N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
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Overview
Description
N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, multiple aromatic groups, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide precursor.
Attachment of Aromatic Groups: The aromatic groups are generally introduced through Friedel-Crafts acylation or alkylation reactions.
Final Coupling: The final step involves coupling the triazole derivative with the benzamide moiety, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and polymers.
Biology
Biologically, it may act as a ligand for various enzymes or receptors, influencing biochemical pathways and potentially serving as a lead compound in drug discovery.
Medicine
In medicine, its structural features suggest potential applications as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for therapeutic development.
Industry
Industrially, it could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s triazole ring and aromatic groups allow it to form multiple non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,5-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2,6-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-{[5-({[(2,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C27H27N5O2S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-18-8-7-11-22(14-18)32-24(16-28-26(34)21-9-5-4-6-10-21)30-31-27(32)35-17-25(33)29-23-15-19(2)12-13-20(23)3/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33) |
InChI Key |
DSINLZAGLUOVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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